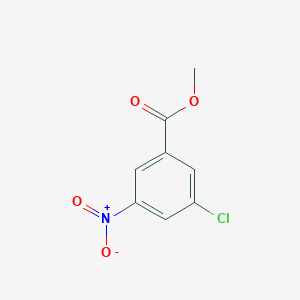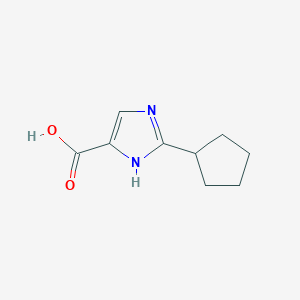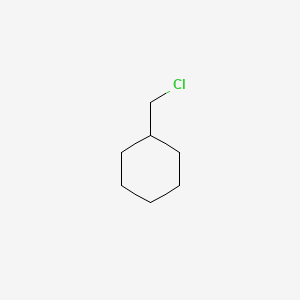
3-Chloro-N-(1-phenylethyl)propanamide
概要
説明
3-Chloro-N-(1-phenylethyl)propanamide: is an organic compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol . It is a secondary amide with a chloro substituent on the third carbon of the propanamide chain and a phenylethyl group attached to the nitrogen atom. This compound is used in various chemical research and industrial applications due to its unique structural properties.
作用機序
Mode of Action
It is known that the compound contains two different phenyl rings and an aromatic amide function , which may interact with its targets in a specific manner.
Biochemical Pathways
It is known that tertiary aliphatic amines, a group to which this compound belongs, can be biotransformed into tertiary amine oxides .
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Chloro-N-(1-phenylethyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloropropanoic acid and 1-phenylethylamine.
Amidation Reaction: The 3-chloropropanoic acid is reacted with 1-phenylethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.
Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane at room temperature. The reaction mixture is stirred for several hours to ensure complete conversion.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.
化学反応の分析
Types of Reactions:
3-Chloro-N-(1-phenylethyl)propanamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include 3-hydroxy-N-(1-phenylethyl)propanamide or 3-amino-N-(1-phenylethyl)propanamide.
Reduction: The major product is N-(1-phenylethyl)propan-1-amine.
Hydrolysis: The products are 3-chloropropanoic acid and 1-phenylethylamine.
科学的研究の応用
3-Chloro-N-(1-phenylethyl)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving amides and their analogs.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
類似化合物との比較
3-Chloro-N-(4-methoxyphenyl)propanamide: This compound has a methoxy group on the phenyl ring, which can influence its reactivity and biological activity.
3-Chloro-N-(1-phenylethyl)butanamide: This compound has an additional carbon in the alkyl chain, which can affect its physical and chemical properties.
3-Chloro-N-(1-phenylethyl)acetamide: This compound has a shorter alkyl chain, which can impact its solubility and reactivity.
Uniqueness:
3-Chloro-N-(1-phenylethyl)propanamide is unique due to its specific combination of a chloro group, a phenylethyl group, and an amide functional group. This combination imparts distinct reactivity and properties, making it valuable in various chemical and biological applications.
特性
IUPAC Name |
3-chloro-N-(1-phenylethyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-9(13-11(14)7-8-12)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIFWHHFOCEJRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401001188 | |
| Record name | 3-Chloro-N-(1-phenylethyl)propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401001188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80364-90-5 | |
| Record name | Propanamide, 3-chloro-N-(1-phenylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080364905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-N-(1-phenylethyl)propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401001188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1364102.png)
![2-{[(2-Methoxyethyl)amino]-carbonyl}cyclohexanecarboxylic acid](/img/structure/B1364103.png)

![4-Bromo-1-[(2-fluorophenyl)methyl]pyrazole](/img/structure/B1364108.png)









